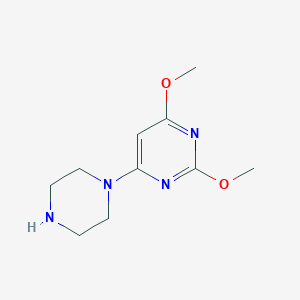methanone CAS No. 338411-92-0](/img/structure/B2788328.png)
[3-(2,6-Dichlorophenyl)-4-isoxazolyl](2-pyridinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Dichlorophenyl)-4-isoxazolyl](2-pyridinyl)methanone, also known as 3-DCIPM, is an organic compound that has been used in various scientific research applications. This compound has been extensively studied in the fields of chemistry, biochemistry, and pharmacology due to its unique properties and potential for use in various experimental settings.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone” across various fields:
Pharmacological Research
This compound is extensively studied for its potential pharmacological properties. Researchers investigate its efficacy as an anti-inflammatory agent, given its structural similarity to other known anti-inflammatory compounds. Studies focus on its ability to inhibit specific enzymes and pathways involved in inflammation, potentially leading to new treatments for inflammatory diseases .
Oncology
In cancer research, “3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone” is explored for its cytotoxic effects on cancer cells. Scientists examine its ability to induce apoptosis (programmed cell death) in various cancer cell lines. This research aims to develop new chemotherapeutic agents that can selectively target and kill cancer cells while minimizing damage to healthy tissues .
Neuroscience
This compound is also of interest in neuroscience for its potential neuroprotective effects. Researchers study its impact on neuronal cell survival and its ability to mitigate neurodegenerative processes. This could lead to new therapeutic strategies for diseases such as Alzheimer’s and Parkinson’s .
Biochemical Research
In biochemical research, “3-(2,6-Dichlorophenyl)-4-isoxazolylmethanone” is used as a tool to study various biochemical pathways. Researchers use it to probe the mechanisms of enzyme action, signal transduction, and other cellular processes. This helps in understanding fundamental biological processes and can lead to the discovery of new therapeutic targets.
Sigma-Aldrich Future Journal of Pharmaceutical Sciences Sigma-Aldrich : Future Journal of Pharmaceutical Sciences : Sigma-Aldrich : Future Journal of Pharmaceutical Sciences : Sigma-Aldrich : Future Journal of Pharmaceutical Sciences
属性
IUPAC Name |
[3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-10-4-3-5-11(17)13(10)14-9(8-21-19-14)15(20)12-6-1-2-7-18-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWTWVXQGPGKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CON=C2C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,6-Dichlorophenyl)-4-isoxazolyl](2-pyridinyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

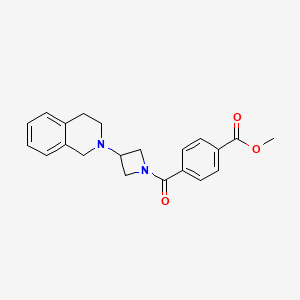
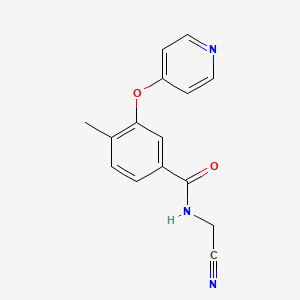
![3-amino-N-[2-methyl-1-(thiophen-2-yl)propyl]-3-phenylpropanamide hydrochloride](/img/structure/B2788249.png)
![6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2788251.png)
![5-Ethyl-2-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2788252.png)
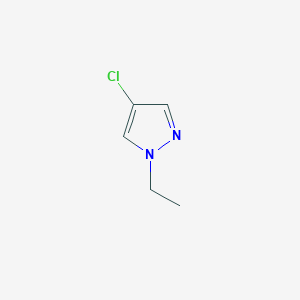
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2788258.png)
![2-((benzo[d]oxazol-2-ylthio)methyl)quinazolin-4(3H)-one](/img/structure/B2788260.png)
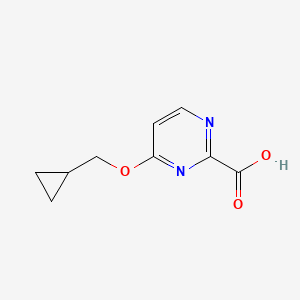
![N-cyclopentyl-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2788262.png)
![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2788263.png)
![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone](/img/structure/B2788265.png)

